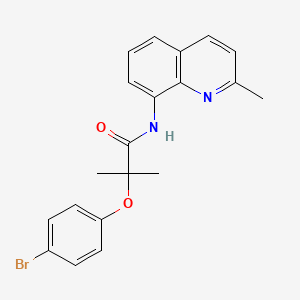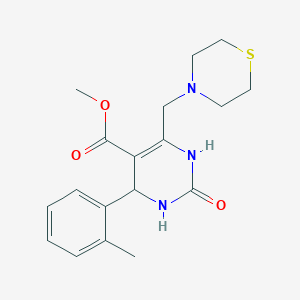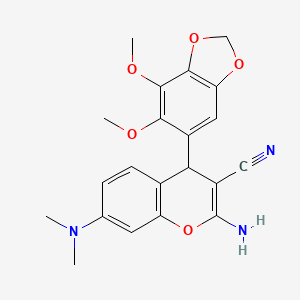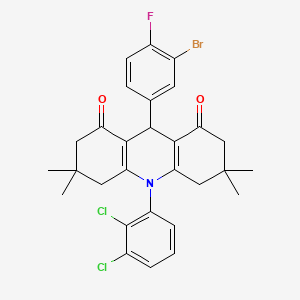![molecular formula C11H7FN4O B11461981 2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one](/img/structure/B11461981.png)
2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one: is a heterocyclic compound with an intriguing structure It combines a quinoline ring system with a pyrimidine moiety, resulting in a unique fusion
Chemical Formula: C₁₄H₈FN₃O
IUPAC Name: 2-amino-7-fluoro-4H-pyrimido[5,4-c]quinolin-4-one
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For instance:
Condensation Reaction: Starting from 2-aminobenzaldehyde and 2-fluoroacetophenone, a condensation reaction can yield the desired intermediate.
Cyclization: The intermediate undergoes cyclization under suitable conditions (acidic or basic) to form the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Chemical Reactions Analysis
Reactivity::
Arylation: The compound can undergo arylation reactions, where an aryl group substitutes a hydrogen atom.
Alkylation: Alkyl groups can be introduced via alkylation reactions.
Acylation: Acylation involves adding an acyl group (RCO-) to the compound.
Amination: Introduction of amino groups.
Amidation: Formation of amide bonds.
Phosphonation: Incorporation of phosphonate groups.
Arylation: Aryl halides, palladium catalysts, and base.
Alkylation: Alkyl halides, strong bases.
Acylation: Acyl chlorides, Lewis acids.
Amination: Ammonia or primary amines.
Amidation: Carboxylic acids and amines.
Phosphonation: Phosphorus reagents (e.g., POCl₃).
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral activity.
Chemistry: As a building block for novel heterocyclic compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related quinoline and pyrimidine derivatives, the unique fusion of these two rings sets 2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one apart. Similar compounds include quinolines, pyrimidines, and quinoxalinones.
Properties
Molecular Formula |
C11H7FN4O |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
2-amino-7-fluoro-3H-pyrimido[5,4-c]quinolin-4-one |
InChI |
InChI=1S/C11H7FN4O/c12-7-3-1-2-5-8-6(4-14-9(5)7)10(17)16-11(13)15-8/h1-4H,(H3,13,15,16,17) |
InChI Key |
XKLXPCPGWRIFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11461900.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11461905.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B11461908.png)
![4-(acetylamino)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B11461918.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11461950.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11461955.png)

![1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B11461961.png)
![3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11461987.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11461992.png)

![3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461997.png)
